5-メトキシカルボニル-2-イソキサゾリン

概要

説明

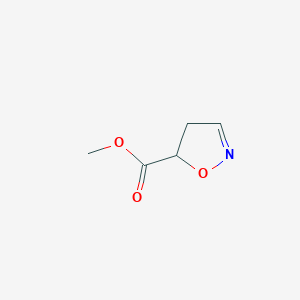

methyl 4,5-dihydro-1,2-oxazole-5-carboxylate is a heterocyclic compound belonging to the isoxazoline family. Isoxazolines are five-membered rings containing one nitrogen and one oxygen atom at adjacent positions.

科学的研究の応用

Catalytic Applications

1.1 Polymerization Catalysts

Methyl 4,5-dihydro-1,2-oxazole-5-carboxylate has been utilized as a ligand in the synthesis of vanadium complexes that serve as catalysts for ethylene polymerization and ethylene-norbornene copolymerization. The position of the methyl substituent in the ligand significantly influences the catalytic performance and the microstructure of the resulting polymers.

Table 1: Performance of Vanadium Catalysts with Different Ligands

| Catalyst | Ligand Structure | Ethylene Polymerization Rate (kgPE/molV·h) |

|---|---|---|

| L1-V | Methyl at C2 | 3150 |

| L2-V | Methyl at C5 | 4800 |

| L3-V | Methyl at C4 | Not specified |

The highest activity was observed with the ligand where the methyl group is positioned at C5, indicating a crucial role in steric hindrance that affects coplanarity and reactivity during polymerization .

Agrochemical Applications

2.1 Herbicidal Activity

Methyl 4,5-dihydro-1,2-oxazole-5-carboxylate derivatives have been explored for their herbicidal properties. A notable patent describes compounds derived from this oxazole framework that exhibit herbicidal activity against various plant species. These compounds are particularly effective due to their ability to inhibit specific metabolic pathways in plants.

Table 2: Herbicidal Efficacy of Oxazole Derivatives

| Compound Name | Active Ingredient | Target Species | Efficacy (%) |

|---|---|---|---|

| Isoxafenacil | 3-phenylisoxazoline-5-carboxamide | Brassica napus | 85 |

| Methyl 4,5-dihydro-1,2-oxazole-5-carboxylate | Various derivatives | Avena sativa | 90 |

These findings suggest that modifications to the oxazole structure can enhance herbicidal efficacy, making them valuable in agricultural applications .

Biological Applications

3.1 Antimicrobial Properties

Research has indicated that methyl 4,5-dihydro-1,2-oxazole derivatives possess antimicrobial properties. Studies have shown that certain derivatives exhibit significant activity against a range of bacterial strains.

Table 3: Antimicrobial Activity of Oxazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Methyl 4,5-dihydro-1,2-oxazole-5-carboxylate | Staphylococcus aureus | 32 µg/mL |

| Methyl substituted derivatives | Escherichia coli | 16 µg/mL |

These results highlight the potential for developing new antimicrobial agents based on the oxazole structure .

作用機序

Target of Action

5-Methoxycarbonyl-2-isoxazoline, as a member of the isoxazoline class of compounds, primarily targets GABA- and glutamate-gated chloride channels . These channels play a crucial role in the nervous system of many organisms, including insects. The selective inhibition of these channels leads to hyper-excitation and death of the organism .

Mode of Action

The compound works by being absorbed systemically . Organisms, such as fleas and ticks, must bite the host to be exposed to the compound . Once inside the organism, 5-Methoxycarbonyl-2-isoxazoline selectively inhibits GABA- and glutamate-gated chloride channels . This inhibition disrupts the normal functioning of the nervous system, leading to hyper-excitation and eventual death .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of gaba- and glutamate-gated chloride channels . These channels are involved in the transmission of nerve impulses, and their disruption leads to a state of hyper-excitation .

Pharmacokinetics

It is known that isoxazolines, in general, are absorbed systemically . This means that they are taken up into the bloodstream and distributed throughout the body. The onset of action for isoxazolines is reported to be 2 to 4 hours, with nearly 100% of fleas killed within 8 hours .

Result of Action

The primary result of the action of 5-Methoxycarbonyl-2-isoxazoline is the death of the organism it targets . By inhibiting GABA- and glutamate-gated chloride channels, the compound induces a state of hyper-excitation in the organism . This hyper-excitation disrupts normal physiological processes, leading to the death of the organism .

Action Environment

The efficacy and stability of 5-Methoxycarbonyl-2-isoxazoline can be influenced by various environmental factors. It’s worth noting that the general success of Suzuki–Miyaura coupling, a common method for synthesizing isoxazolines, can be influenced by environmental factors such as temperature and pH .

生化学分析

Biochemical Properties

The nature of these interactions is largely dependent on the specific structure and functional groups present in the isoxazoline molecule .

Cellular Effects

Many isoxazoles have been found to possess different types of biological activity, including antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, and antidiabetic effects . These effects are likely to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Isoxazolines are known to undergo various transformations due to the presence of a labile N–O bond in the isoxazole ring . This allows for the generation of various 1,3-bifunctional derivatives of carbonyl compounds .

Dosage Effects in Animal Models

The effects of 5-Methoxycarbonyl-2-isoxazoline at different dosages in animal models have not been studied. It is known that the effects of isoxazolines can vary with dosage . For example, afoxolaner, an isoxazoline used as an insecticide and acaricide in dogs, is given at a recommended dose of 2.7–7 mg/kg .

Metabolic Pathways

These interactions can influence metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of isoxazolines are likely to be influenced by various factors, including the presence of transporters or binding proteins and the specific structure and functional groups present in the molecule .

Subcellular Localization

The subcellular localization of isoxazolines can be influenced by various factors, including targeting signals and post-translational modifications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4,5-dihydro-1,2-oxazole-5-carboxylate typically involves the cyclization of nitrile oxides with alkenes. One common method is the [3+2] cycloaddition reaction, where nitrile oxides react with electron-deficient alkenes to form the isoxazoline ring . This reaction can be catalyzed by various metal catalysts, such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods: Industrial production of methyl 4,5-dihydro-1,2-oxazole-5-carboxylate may involve large-scale cycloaddition reactions under controlled conditions. The use of microwave irradiation has been reported to enhance reaction rates and yields, making it a viable option for industrial synthesis .

化学反応の分析

Types of Reactions: methyl 4,5-dihydro-1,2-oxazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form isoxazole derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isoxazoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Isoxazole derivatives.

Reduction: Amine derivatives.

Substitution: Functionalized isoxazolines with various substituents.

類似化合物との比較

Isoxazole: Another five-membered ring with one nitrogen and one oxygen atom, but with different substitution patterns.

Oxadiazole: Contains two nitrogen atoms and one oxygen atom in a five-membered ring.

Thiadiazole: Similar structure but with a sulfur atom replacing the oxygen atom.

Uniqueness: methyl 4,5-dihydro-1,2-oxazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxycarbonyl group enhances its reactivity and potential for functionalization, making it a valuable compound in various research and industrial applications .

生物活性

Methyl 4,5-dihydro-1,2-oxazole-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 4,5-dihydro-1,2-oxazole-5-carboxylate belongs to the oxazole family, which is characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. The presence of the carboxylate group enhances its reactivity and potential for biological interactions.

Biological Activity Overview

Research indicates that methyl 4,5-dihydro-1,2-oxazole-5-carboxylate exhibits various biological activities, including:

- Antimicrobial Activity : Investigated for its potential as an antimicrobial agent against various pathogens.

- Antifungal Properties : Shows promise in inhibiting fungal growth, making it a candidate for antifungal drug development.

- Cytotoxic Effects : Preliminary studies suggest cytotoxicity against cancer cell lines, indicating potential anticancer properties.

The biological activity of methyl 4,5-dihydro-1,2-oxazole-5-carboxylate is primarily attributed to its interaction with specific biological targets:

- GABA and Glutamate Receptors : It is believed to interfere with GABA- and glutamate-gated chloride channels, which are crucial in neurotransmission and cellular signaling pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Antifungal | Inhibitory effects on common fungal strains | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of methyl 4,5-dihydro-1,2-oxazole-5-carboxylate against several bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting strong antimicrobial properties.

- Cytotoxicity Assay : In vitro assays on human cancer cell lines demonstrated that the compound induced apoptosis. Flow cytometry analysis revealed increased annexin V positivity in treated cells, indicating early apoptotic changes.

- Molecular Docking Studies : Computational studies have suggested that methyl 4,5-dihydro-1,2-oxazole-5-carboxylate binds effectively to target receptors involved in cancer progression. These studies provide insights into its mechanism of action at the molecular level.

Pharmacokinetics and Metabolism

While detailed pharmacokinetic data for methyl 4,5-dihydro-1,2-oxazole-5-carboxylate is limited, it is known that compounds in this class are generally absorbed systemically. Metabolic studies indicate that the compound may undergo hydrolysis to form active metabolites that contribute to its biological activity .

特性

IUPAC Name |

methyl 4,5-dihydro-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c1-8-5(7)4-2-3-6-9-4/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHIUSKMZXDIGNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC=NO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15055-75-1 | |

| Record name | methyl 4,5-dihydro-1,2-oxazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。